1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-
CAS No.: 120097-92-9
Cat. No.: VC0516409
Molecular Formula: C22H25ClN2O2
Molecular Weight: 384.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120097-92-9 |
|---|---|
| Molecular Formula | C22H25ClN2O2 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | 2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol;hydrochloride |
| Standard InChI | InChI=1S/C22H24N2O2.ClH/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2;/h3-11,23,25-26H,12-14H2,1-2H3;1H |
| Standard InChI Key | ABKIVLVKVDITIK-UHFFFAOYSA-N |
| SMILES | CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
| Canonical SMILES | CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol, reflects its hybrid structure combining a 1,3-propanediol core with a benzo[c]carbazole substituent . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 120097-91-8 |
| Molecular Formula | C₂₂H₂₄N₂O₂ |
| Molecular Weight | 348.4 g/mol |
| SMILES Notation | CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
| InChI Key | JVMISFXHWOKYOX-UHFFFAOYSA-N |
The benzo[c]carbazole component consists of a fused tricyclic aromatic system, with a methyl group at the 7-position and an aminomethyl substituent at the 10-position . The propanediol backbone features hydroxyl groups at the 1- and 3-positions, alongside a methyl group and the carbazole-linked amine at the central carbon .
Structural Analogues and Derivatives
A closely related analogue, 2-methyl-2-(((7-methyl-7H-benzo[c]carbazol-11-yl)methyl)amino)-1,3-propanediol (CAS 129026-47-7), differs in the placement of the methyl group on the carbazole ring, resulting in a molecular weight of 362.5 g/mol. This positional isomerism highlights the sensitivity of physicochemical properties to subtle structural changes, a phenomenon observed in carbazole-based pharmaceuticals .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of benzo[c]carbazole derivatives typically begins with 7H-benzo[c]carbazole, which undergoes alkylation using dimethyl sulfate in the presence of potassium t-butoxide . For this specific compound, the aminomethyl group is introduced via reductive amination or nucleophilic substitution reactions, as inferred from patents describing similar structures . A critical step involves the coupling of the carbazole intermediate to the propanediol backbone, likely through a Mitsunobu reaction or similar hydroxyl-activation strategy .
Recent advances in carbazole synthesis, such as the use of sulfonated amorphous carbon catalysts (AC-SO₃H) for intramolecular cyclization, offer potential routes to optimize yield and purity . These methods achieve ring closure at 240°C with a 73% yield for benzo[a]carbazoles, suggesting adaptability for benzo[c]carbazole systems .
Challenges in Production
Key challenges include:
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Regioselectivity: Ensuring precise substitution at the 10-position of the carbazole ring to avoid isomer formation .
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Catalyst Efficiency: Traditional homogeneous acids generate by-products, necessitating solid acid catalysts like AC-SO₃H for greener synthesis .
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Purification: The compound’s high polarity and aromaticity complicate chromatographic separation, often requiring crystallization from toluene/ethyl acetate mixtures .
Physicochemical Properties and Stability
Solubility and Reactivity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydroxyl and amine groups, but limited solubility in water . Stability studies are unavailable, but analogous carbazoles show susceptibility to oxidative degradation at the indole nitrogen, suggesting that inert atmospheres may be required during storage .
Spectroscopic Characterization
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¹H NMR: Expected signals include aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 1.2–2.5 ppm), and hydroxyl/amine protons (broad signals δ 3.0–5.0 ppm) .
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MS (ESI+): Predicted molecular ion peak at m/z 349.4 [M+H]⁺, with fragmentation patterns dominated by carbazole ring cleavage.
Future Research Priorities
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